molecular formula C10H15BrN2O2 B2680095 methyl 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoate CAS No. 1005634-07-0

methyl 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoate

Cat. No.: B2680095
CAS No.: 1005634-07-0
M. Wt: 275.146
InChI Key: HQQXFSVGYHZMOI-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoate is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with bromine and methyl groups, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoate typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with methyl 2-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of new pyrazole derivatives with different functional groups.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets. The bromine and methyl groups on the pyrazole ring can influence its binding affinity and selectivity towards enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoate is unique due to its specific substitution pattern on the pyrazole ring, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O2/c1-6(10(14)15-4)5-13-8(3)9(11)7(2)12-13/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQXFSVGYHZMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(C)C(=O)OC)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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